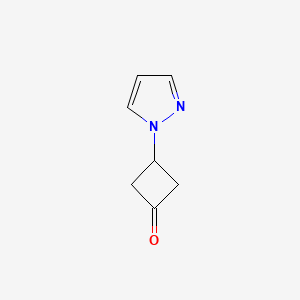

![molecular formula C14H11N3O2 B2619324 5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 254902-03-9](/img/structure/B2619324.png)

5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

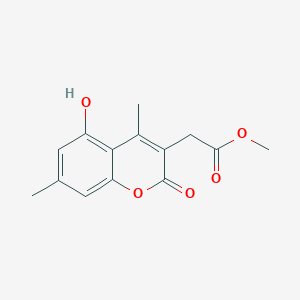

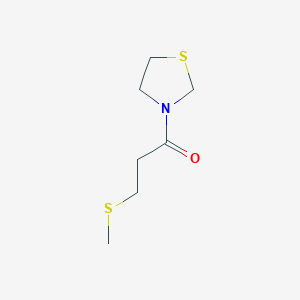

5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C14H11N3O2 . It has a molecular weight of 253.26 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, has been a subject of intense research for numerous decades . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine consists of a fused bicyclic 5–6 heterocycle . This structural character makes it useful in material science as well as medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involving 5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine are diverse and can be complex. They include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine has a predicted density of 1.31±0.1 g/cm3 . Its pKa value is predicted to be 6.79±0.50 .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis Techniques : Research demonstrates various synthesis techniques for imidazo[1,2-a]pyridine derivatives. For example, a study by Khalafy, Setamdideh, and Dilmaghani (2002) details the synthesis of imidazo[1,2-a]pyridines via reactions involving aminoisoxazolones and triethylamine (Khalafy, Setamdideh, & Dilmaghani, 2002). Another study by Hosseini and Bayat (2019) describes a five-component cascade reaction to synthesize N-fused heterocyclic compounds including imidazo[1,2-a]pyridine derivatives (Hosseini & Bayat, 2019).

Structural Analysis : X-ray crystallography has been used to confirm the structure of various imidazo[1,2-a]pyridine derivatives. For instance, Kumar et al. (2016) used X-ray crystallography for structural confirmation of newly synthesized imidazo[1,2-a]pyridine selenides (Kumar et al., 2016).

Biological and Chemical Applications

Antimicrobial Activity : Kumar et al. (2016) also investigated the antimicrobial properties of imidazo[1,2-a]pyridine based organoselenium compounds, finding certain compounds to be active against bacteria like Escherichia coli and various fungal strains (Kumar et al., 2016).

Catalytic Activity in Chemical Reactions : Saddik et al. (2012) evaluated the catalytic activity of imidazolo[1,2-a]pyridine derivatives in the oxidation of catechol, finding that these compounds can act as effective catalysts (Saddik et al., 2012).

Potential Therapeutic Applications : A comprehensive review by Deep et al. (2016) discusses the wide range of potential therapeutic applications of imidazo[1,2-a]pyridine scaffold, including in areas like anticancer, antimicrobial, antiviral, and antidiabetic activities (Deep et al., 2016).

Propriétés

IUPAC Name |

5-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-10-3-2-4-14-15-13(9-16(10)14)11-5-7-12(8-6-11)17(18)19/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPPCNOPHZNGOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

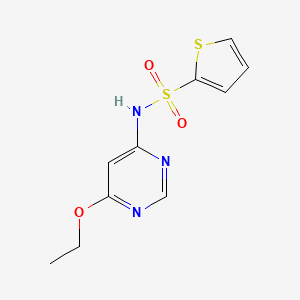

![2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2619245.png)

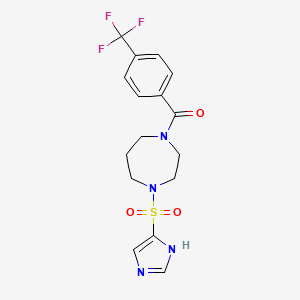

![7-[(4-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

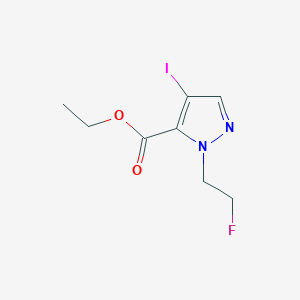

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide](/img/structure/B2619259.png)

![(4-Fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2619261.png)

![N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2619263.png)